3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-amino-3-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O4S/c15-8-2-1-7(5-9(8)16)18-11(22)6-26-14-20-19-10(3-4-12(23)24)13(25)21(14)17/h1-2,5H,3-4,6,17H2,(H,18,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKBBNURWDSMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazine ring, introduction of the dichlorophenyl group, and the final coupling with the propanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomerism in Dichlorophenyl Substituents
A closely related analog, 3-[4-amino-3-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid (), differs only in the substitution pattern of the phenyl ring (3,5-dichloro vs. 3,4-dichloro). Key distinctions include:
- Steric Hindrance : The 3,5-dichloro isomer may exhibit reduced steric crowding compared to the 3,4-derivative, influencing binding to biological targets.
Heterocyclic Core Variations
2.2.1. Thiazole vs. Triazine Derivatives
Compounds such as 3-{(5Z)-5-substituted-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids () replace the triazine core with a thiazole ring. Key differences:
- Electron Density : Thiazoles are more π-electron-deficient than triazines, altering reactivity and hydrogen-bonding capacity.
- Solubility: The thiazole derivatives may exhibit higher lipophilicity due to reduced polarity compared to triazinyl propanoic acids.
2.2.2. Triazinyl-Substituted Sulfonamides
A triazinyl compound with a sulfamoylphenyl group (3′′,3′′′-[6′-(4-sulfamoylphenylamino)-1′,3′,5′-triazine-2′,4′-diyl]-bis(azanediyl)dipropanoic acid) () highlights the impact of sulfonamide vs. dichlorophenyl substituents:
- Hydrogen Bonding: Sulfonamides act as strong hydrogen-bond donors/acceptors, whereas dichlorophenyl groups contribute to hydrophobic interactions.
- Acidity : The sulfamoyl group increases acidity compared to the neutral dichlorophenyl moiety.
Functional Group Modifications
2.3.1. Carboxylic Acid vs. Ester Derivatives
Ethyl 3-(4-methylphenyl)-5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylate () replaces the propanoic acid with an ester group:
- Solubility : The ester derivative is more lipophilic, reducing water solubility but improving membrane permeability.
- Bioavailability : Carboxylic acids are more prone to ionization at physiological pH, affecting distribution and excretion.
2.3.2. Sulfamoylphenyl vs. Dichlorophenyl Derivatives
Compounds like 3-(N-(4-sulfamoylphenyl)amino)propanoic acid () demonstrate how sulfamoyl groups influence properties:
- Electronic Effects : Sulfamoyl is electron-withdrawing, polarizing the phenyl ring and enhancing hydrogen-bonding capacity.
- Synthetic Accessibility : Sulfonamide-containing compounds often require milder coupling conditions compared to carbamoyl derivatives .
Hydrogen-Bonding Patterns
The triazinone core and propanoic acid group in the target compound facilitate robust hydrogen-bonding networks, as seen in similar structures (). For example:
- The carbonyl (C=O) and amino (NH₂) groups on the triazine ring act as hydrogen-bond acceptors and donors, respectively.
- The carboxylic acid group participates in strong intermolecular interactions, influencing crystallization behavior and stability .
Biological Activity
3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazine ring, a dichlorophenyl group, and a propanoic acid moiety. The unique structural elements contribute to its diverse chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H17Cl2N5O3S |
| Molecular Weight | 404.36 g/mol |
| CAS Number | 886954-06-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazine ring and the introduction of functional groups such as the dichlorophenyl and propanoic acid moieties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate various biological pathways leading to therapeutic effects.
Pharmacological Applications
Research indicates that 3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid exhibits several pharmacological properties:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation in various studies. For instance, it was tested against different cancer cell lines with significant cytotoxic effects observed (IC50 values lower than standard chemotherapeutics like doxorubicin) .
- Anti-inflammatory Properties : It has been investigated for its potential to reduce inflammation through modulation of inflammatory cytokines .
- Antibacterial Activity : The compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Case Studies
Several studies have highlighted the biological activity of this compound:
- In vitro studies showed that the compound effectively inhibited cell growth in Jurkat T cells and A-431 epidermoid carcinoma cells. The mechanism involved hydrophobic interactions with target proteins .
- A study analyzed the structure-activity relationship (SAR) indicating that substituents on the phenyl ring significantly influence the anticancer activity .
Comparative Analysis with Similar Compounds
Comparative studies reveal that while similar compounds exhibit some biological activities, 3-[4-amino-3-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid shows enhanced potency due to its unique structural features.
Table 2: Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |
|---|---|---|
| 3-[4-amino...propanoic acid | < 10 µM | < 20 µg/mL |
| Similar Compound A | > 20 µM | > 50 µg/mL |
| Similar Compound B | < 15 µM | < 30 µg/mL |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reaction of 4-chlorobenzaldehyde derivatives with aminopyridine precursors to form the triazinone core .
- Cyclization : Use of catalysts like palladium or copper under reflux in polar aprotic solvents (e.g., DMF) to assemble the heterocyclic structure .
- Functionalization : Introduction of the carbamoylmethylsulfanyl group via nucleophilic substitution with [(3,4-dichlorophenyl)carbamoyl]methanethiol . Key intermediates include 4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl derivatives and substituted phenylacetamide precursors.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR identify proton environments and confirm substitution patterns (e.g., dichlorophenyl groups) .
- FTIR : Detects functional groups like amide C=O (1650–1700 cm) and sulfanyl S–C (600–700 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Ensures purity (>95%) by quantifying impurities under reverse-phase conditions .
Q. How does the 3,4-dichlorophenyl group influence the compound’s reactivity and biological interactions?
The electron-withdrawing chlorine atoms enhance the electrophilicity of the carbamoyl group, promoting hydrogen bonding with biological targets (e.g., enzymes or receptors). This moiety also increases lipophilicity, affecting membrane permeability and binding affinity in pharmacokinetic studies .
Advanced Research Questions
Q. What experimental design strategies optimize the yield of the triazinone core during synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify optimal conditions. For example, using a central composite design to maximize yield while minimizing side reactions .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time and byproduct formation for cyclization steps .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) enhance regioselectivity in heterocycle formation .
Q. How can computational methods resolve contradictions between experimental and predicted spectroscopic data?
- DFT Calculations : Simulate NMR/IR spectra to identify discrepancies (e.g., tautomeric forms or solvent effects). For instance, B3LYP/6-31G(d) models can predict H NMR shifts within ±0.3 ppm of experimental values .
- Molecular Dynamics (MD) : Analyze conformational flexibility in solution, which may explain deviations in observed vs. calculated rotational constants .
- Docking Studies : Compare ligand-receptor binding modes to validate experimental IC values and resolve ambiguities in structure-activity relationships .
Q. What strategies mitigate degradation of the sulfanyl group during storage or biological assays?
- Stabilization : Store under inert atmosphere (N/Ar) at −20°C to prevent oxidation. Use antioxidants (e.g., BHT) in solution .
- Prodrug Design : Replace the sulfanyl group with a protected thioether (e.g., disulfide) to enhance stability in physiological conditions .
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) to avoid hydrolysis of the carbamoyl linkage .
Q. How do structural analogs (e.g., triazolo-thiadiazine derivatives) compare in target selectivity?
- SAR Studies : Modifying the triazinone to triazolo-thiadiazine alters steric and electronic profiles. For example, replacing the propanoic acid tail with a methyl ester increases logP but reduces solubility, impacting cellular uptake .
- Enzymatic Assays : Compare inhibition constants (K) against homologous enzymes (e.g., kinases vs. phosphatases) to map selectivity windows .
Methodological Notes
- Data Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) and X-ray crystallography to confirm crystalline phases .
- Scale-Up Challenges : Pilot-scale synthesis requires solvent recovery systems (e.g., toluene distillation) and strict control of exothermic reactions during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
